Crystal structure and conformational analysis of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol
Crystal structure and conformational analysis of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol
An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol, a halogenated biphenyl of significant interest in medicinal chemistry and materials science. We delve into the critical aspects of its molecular architecture, including a detailed examination of its crystal structure, conformational isomerism, and the underlying principles governing its synthesis and characterization. This document synthesizes theoretical principles with established experimental protocols to offer field-proven insights for researchers. By elucidating the interplay between steric and electronic effects on its three-dimensional structure, this guide aims to empower drug development professionals in the rational design of novel therapeutics leveraging the unique properties of the dichlorobiphenyl scaffold.
Introduction: The Significance of Halogenated Biphenyls
Biphenyls and their derivatives are foundational scaffolds in organic chemistry, recognized for their presence in a wide array of biologically active compounds and functional materials[1]. The introduction of halogen atoms onto the biphenyl core dramatically influences its physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences[2]. These modifications are a cornerstone of modern drug design, where chlorine atoms, for instance, are known to enhance binding affinities and modulate electronic properties, making chlorinated compounds a promising family for medicinal chemistry[2].
Specifically, the 2,2'-dichloro substitution pattern in conjunction with hydroxyl groups at the 3,3'-positions presents a unique case study in molecular conformation. The bulky ortho-chloro substituents impose significant steric hindrance, forcing the two phenyl rings to adopt a non-planar, or twisted, conformation[1][3]. This dihedral angle is a critical determinant of the molecule's overall shape and its ability to interact with biological targets such as enzymes[1]. Dichlorobiphenyl derivatives have recently been explored as potent inhibitors of proprotein convertases like furin, highlighting their potential in treating infectious diseases and cancer[4].
This guide will provide a detailed exploration of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol, from its synthesis and characterization to an in-depth analysis of its solid-state structure and conformational dynamics.
Synthesis and Spectroscopic Characterization
The synthesis of substituted biphenyls is well-established, with methods like the Ullmann coupling or Suzuki-Miyaura cross-coupling being prominent[5][6]. The synthesis of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol would typically follow a convergent approach, preparing a substituted halo-benzene precursor for a subsequent coupling reaction.
Experimental Protocol: Synthesis via Ullmann Coupling
The Ullmann reaction provides a robust, often high-yielding route to symmetrical biphenyls through the copper-mediated coupling of aryl halides[7].
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize 2-chloro-3-iodoanisole from commercially available 2-chloro-3-methoxyaniline via a Sandmeyer reaction.
-
Ullmann Coupling:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 2-chloro-3-iodoanisole (2.0 eq) and activated copper powder (4.0 eq).
-
Heat the mixture neat or in a high-boiling solvent such as DMF or nitrobenzene at 180-220 °C for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Filter the mixture to remove copper residues and wash the organic phase with aqueous ammonia solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,2'-dichloro-3,3'-dimethoxy-1,1'-biphenyl.
-
-
Demethylation:
-
Dissolve the crude product in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Add a solution of boron tribromide (BBr₃) (2.5 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol by column chromatography on silica gel.
-
Spectroscopic Characterization
The structural identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques. While a dedicated experimental spectrum for the title compound is not publicly available, we can predict the key features based on analogous structures[8].
| Spectroscopic Technique | Predicted Data for 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol | Causality and Insights |
| ¹H NMR | Aromatic H: ~6.9-7.4 ppm (multiplets)Phenolic OH: ~5-9 ppm (broad singlet, solvent dependent) | The electron-donating hydroxyl groups shield the aromatic protons, shifting them upfield compared to unsubstituted biphenyl. The exact shifts are influenced by the dihedral angle and through-space interactions with the chlorine atoms. |
| ¹³C NMR | Aromatic C-H: ~115-130 ppmAromatic C-Cl: ~130-135 ppmAromatic C-OH: ~150-155 ppmAromatic C-C (ipso): ~125-135 ppm | Carbons bonded to electronegative oxygen atoms are significantly deshielded and appear downfield. Carbons bearing chlorine will also be deshielded. |
| IR Spectroscopy | O-H (phenolic): ~3200-3600 cm⁻¹ (broad)C-H (aromatic): ~3000-3100 cm⁻¹C=C (aromatic): ~1450-1600 cm⁻¹C-O (phenolic): ~1200-1260 cm⁻¹C-Cl: ~700-800 cm⁻¹ | The broad O-H stretch is characteristic of hydrogen bonding. The C-Cl stretch is typically found in the fingerprint region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z 256 (for ³⁵Cl isotopes). Isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio) will be a key identifier. | Fragmentation will likely involve loss of HCl, CO, and water, which is characteristic for chlorinated phenols. |
Single-Crystal X-ray Diffraction Analysis
The definitive method for elucidating the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings.
Experimental Protocol: X-ray Crystallography
A generalized protocol for the crystallographic analysis of a small organic molecule is as follows[5]:
-
Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound. A solvent system like ethanol/water or dichloromethane/hexane is often effective.
-
Data Collection: Mount a high-quality single crystal on a goniometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations, using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Structure Solution and Refinement: Process the collected diffraction data (integration, scaling, and absorption correction). Solve the structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares on F².
Predicted Crystal Structure Parameters
While a specific CIF file for 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol is not available, we can predict key structural features based on extensive data for substituted biphenyls[1][9].
| Parameter | Predicted Value/Feature | Rationale and Significance |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted aromatic compounds. |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | The presence of chiral atropisomers could lead to a chiral space group. |
| Dihedral Angle (C2-C1-C1'-C2') | 60° - 85° | This large twist is a direct consequence of the severe steric repulsion between the ortho-chloro substituents, which overrides the stabilizing effect of π-conjugation that favors planarity.[1] |
| Intramolecular Interactions | Possible O-H···Cl hydrogen bond | An intramolecular hydrogen bond between the 3-hydroxyl group and the 2-chloro substituent could exist, which would influence the dihedral angle and stabilize the conformation. |
| Intermolecular Interactions | O-H···O hydrogen bonding, C-H···π interactions, Halogen bonding (Cl···Cl or Cl···π) | These non-covalent interactions will govern the crystal packing, forming supramolecular architectures like chains or sheets.[10][11] The hydroxyl groups are strong hydrogen bond donors and acceptors. |
Conformational Analysis: Theory and Insights
The biological activity of biphenyl derivatives is intrinsically linked to their conformational flexibility, particularly the rotation around the central C-C bond[12]. Understanding the energy landscape of this rotation is crucial for predicting how the molecule will adapt its shape to fit into a binding pocket.
Computational Methodology: Density Functional Theory (DFT)
DFT is a powerful quantum chemical method for calculating the electronic structure and geometry of molecules, providing reliable predictions of conformational energies[13][14].
Step-by-Step Workflow:
-
Model Building: Construct an initial 3D model of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol.
-
Potential Energy Surface Scan: Perform a relaxed scan of the potential energy surface by systematically varying the C2-C1-C1'-C2' dihedral angle (from 0° to 180° in steps of 10-15°). At each step, the dihedral angle is fixed while all other geometric parameters are optimized.
-
Level of Theory: A common and reliable level of theory for such calculations is B3LYP with a basis set like 6-311+G(d,p).
-
Transition State and Minima Identification: Identify the energy minima (stable conformers) and transition states (rotational barriers) from the potential energy scan. Perform frequency calculations at these stationary points to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
Energy Landscape and Conformational Isomers
The rotation around the biphenyl C1-C1' bond is characterized by a competition between two main forces:
-
π-Conjugation: Favors a planar conformation (0° dihedral angle) to maximize orbital overlap between the rings.
-
Steric Repulsion: The bulky ortho-substituents (in this case, chlorine atoms) clash in a planar arrangement, favoring a twisted conformation.
For 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol, steric repulsion is the dominant factor. The potential energy surface is expected to show two energy minima corresponding to the enantiomeric syn (or gauche) conformations and high energy barriers at the planar (0°) and perpendicular (90°) conformations.
| Conformation | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Key Feature |
| Planar Transition State | 0° | High | Severe steric clash between ortho-chloro atoms. |
| Twisted Minimum (Gauche) | ~70° | 0 (Global Minimum) | Optimal balance between minimizing steric strain and maintaining some π-conjugation. |
| Perpendicular Transition State | 90° | Moderate | Loss of all π-conjugation. Steric repulsion is reduced compared to the planar state. |
Visualizations: Workflows and Structures
Diagrams are essential for conveying complex relationships and workflows in a clear, concise manner.
Caption: A flowchart outlining the integrated workflow for the synthesis, characterization, and analysis of the title compound.
Caption: A simplified energy diagram illustrating the relationship between the dihedral angle and the relative conformational energy.
Implications for Drug Development
The structural and conformational properties of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol have profound implications for its use as a scaffold in drug design.
-
Defined 3D Structure: The high rotational barrier imposed by the ortho-chloro groups results in a conformationally restricted molecule. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity.
-
Scaffold for Bioisosteric Replacement: The diol functionality provides key hydrogen bonding interaction points. The rigid, twisted biphenyl core acts as a scaffold to present these functional groups in a precise three-dimensional orientation, making it an excellent starting point for designing mimetics of peptide turns or other complex recognition motifs.
-
Modulation of Physicochemical Properties: The two chlorine atoms enhance the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability. They can also participate in halogen bonding with protein backbones, a type of interaction increasingly recognized for its importance in ligand binding.[15]
-
Atropisomerism and Chirality: Due to the high barrier to rotation, this molecule is chiral and can be resolved into stable atropisomers. These enantiomers can exhibit different biological activities and potencies, a critical consideration in drug development, as often only one enantiomer is active while the other may be inactive or cause side effects.
Conclusion
2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol represents a fascinating molecular architecture where steric and electronic effects converge to define a rigid, chiral, and highly functionalized scaffold. Through a combination of established synthetic protocols, predictive spectroscopic analysis, and state-of-the-art computational methods, we have constructed a detailed profile of this compound. The insights into its crystal structure and conformational energy landscape underscore its potential as a valuable building block for the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore and harness the unique properties of this and related halogenated biphenyls in their scientific endeavors.
References
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. BenchChem.
- Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. The Journal of Chemical Physics.
- ResearchGate. (n.d.). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment | Request PDF.
- Bernstein Group. (n.d.).
- Poater, J., Fradera, X., Duran, M., & Solà, M. (2005). Anchoring the Torsional Potential of Biphenyl at the ab Initio Level: The Role of Basis Set versus Correlation Effects.
- Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Journal of Physical Chemistry A.
- Bastiansen, O. (n.d.).
- Kant, R., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision Open Access Publishers.
- Kamble, R. R., et al. (2011).
- ResearchGate. (n.d.). Halogen Bonding Interactions of Polychlorinated Biphenyls and the Potential for Thyroid Disruption | Request PDF.
- Becker, C., et al. (2025). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. PMC.
- Miller, A. C., et al. (n.d.). Halogen Bonding Interactions of Polychlorinated Biphenyls and the Potential for Thyroid Disruption. PMC.
- Zhao, J., et al. (2025). Theoretical investigation of dual hydrogen-bonding interactions and ESIDPT mechanism associated with halogen substituted 2,5-bis(4,5-diphenyl-1H-imidazol-2-yl)
- RSC Publishing. (n.d.). Interplay of C–H⋯F and halogen bonding interactions for tunable room-temperature phosphorescence in iododiphenylacetylene systems.
- Ghorai, S., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- Luo, Y., et al. (n.d.). Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile. PMC.
- Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- BenchChem. (2025). A Spectroscopic Comparison of [1,1'-Biphenyl]-2,2',3,3'-tetrol Isomers: A Predictive Guide. BenchChem.
- ResearchGate. (n.d.). (PDF) Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
Sources
- 1. scivisionpub.com [scivisionpub.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interplay of C–H⋯F and halogen bonding interactions for tunable room-temperature phosphorescence in iododiphenylacetylene systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical investigation of dual hydrogen-bonding interactions and ESIDPT mechanism associated with halogen substituted 2,5-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene-1,4-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Halogen Bonding Interactions of Polychlorinated Biphenyls and the Potential for Thyroid Disruption - PMC [pmc.ncbi.nlm.nih.gov]
